molecular formula C24H21FN2O3 B11478789 5-[(2,4-Dimethylphenoxy)methyl]-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

5-[(2,4-Dimethylphenoxy)methyl]-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

Cat. No.: B11478789
M. Wt: 404.4 g/mol
InChI Key: VWAYBVOQYAPWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 2,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the dimethylphenoxy-substituted oxadiazole.

    Introduction of the Fluorophenylmethoxy Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to introduce the fluorophenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes essential for bacterial survival. If explored as an anticancer agent, it might interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE: Similar structure but with a chlorine atom instead of a fluorine atom.

    5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-METHOXYPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenylmethoxy group in 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which might not be observed in similar compounds with different substituents.

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-3-[4-[(4-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H21FN2O3/c1-16-3-12-22(17(2)13-16)29-15-23-26-24(27-30-23)19-6-10-21(11-7-19)28-14-18-4-8-20(25)9-5-18/h3-13H,14-15H2,1-2H3

InChI Key

VWAYBVOQYAPWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.